Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-

Descripción general

Descripción

Morfina-d3 (CRM) es una forma deuterada de morfina, que es un analgésico opioide. Se utiliza como estándar de referencia analítico para la cuantificación de morfina en diversas muestras biológicas mediante cromatografía de gases o cromatografía líquida-espectrometría de masas. La morfina-d3 (CRM) está categorizada como un opioide y se usa comúnmente por sus propiedades analgésicas, pero también tiene un alto potencial de adicción .

Mecanismo De Acción

La morfina-d3 (CRM) ejerce sus efectos actuando como agonista en los receptores mu-opioides del sistema nervioso central. Esta interacción inhibe la liberación de neurotransmisores, lo que lleva a una reducción de la percepción del dolor. Los principales objetivos moleculares son los receptores mu-opioides, y las vías involucradas incluyen la inhibición de la adenilato ciclasa y la modulación de los canales iónicos .

Análisis Bioquímico

Biochemical Properties

Morphine-d3 plays a crucial role in biochemical reactions, particularly in the context of opioid receptor interactions. It interacts with the mu-opioid receptor, a G-protein-coupled receptor, which mediates its analgesic effects. The binding of Morphine-d3 to the mu-opioid receptor induces a conformational change that activates intracellular signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This interaction also triggers the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization and reduced neuronal excitability .

Cellular Effects

Morphine-d3 influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In neuronal cells, Morphine-d3 binding to the mu-opioid receptor modulates neurotransmitter release, leading to analgesia and euphoria. It also affects immune cells by altering cytokine production and immune response. Additionally, Morphine-d3 can influence gene expression by modulating transcription factors and signaling pathways, impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Morphine-d3 involves its binding to the mu-opioid receptor, which is a key step in its analgesic action. Upon binding, Morphine-d3 induces receptor dimerization and activates downstream signaling cascades, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs). These signaling events lead to changes in gene expression and cellular responses, contributing to the overall pharmacological effects of Morphine-d3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Morphine-d3 can vary over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that Morphine-d3 maintains its efficacy in vitro and in vivo, with consistent effects on cellular function observed over extended periods .

Dosage Effects in Animal Models

The effects of Morphine-d3 in animal models are dose-dependent. At low doses, Morphine-d3 produces analgesic effects without significant adverse reactions. At higher doses, it can cause respiratory depression, sedation, and other toxic effects. Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally increase the analgesic effect but rather enhances the risk of adverse outcomes .

Metabolic Pathways

Morphine-d3 is metabolized primarily in the liver through glucuronidation, forming morphine-3-glucuronide and morphine-6-glucuronide. These metabolites are then excreted in the urine. The enzymes involved in this process include UDP-glucuronosyltransferases (UGTs), which facilitate the conjugation of glucuronic acid to Morphine-d3, enhancing its solubility and excretion .

Transport and Distribution

Within cells and tissues, Morphine-d3 is transported via passive diffusion and active transport mechanisms. It interacts with various transporters, including P-glycoprotein, which can influence its distribution and accumulation in different tissues. The localization of Morphine-d3 within the central nervous system is critical for its analgesic effects, as it needs to cross the blood-brain barrier to reach its target receptors .

Subcellular Localization

Morphine-d3 is primarily localized in the cytoplasm and plasma membrane of cells. Its activity is influenced by its subcellular distribution, with higher concentrations found in regions with abundant mu-opioid receptors. Post-translational modifications, such as phosphorylation, can affect the targeting and function of Morphine-d3, directing it to specific cellular compartments and modulating its activity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La morfina-d3 (CRM) se sintetiza introduciendo átomos de deuterio en la molécula de morfina. La síntesis implica la sustitución de átomos de hidrógeno por deuterio, típicamente utilizando reactivos deuterados. Las condiciones de reacción se controlan cuidadosamente para asegurar la incorporación de deuterio en posiciones específicas de la molécula de morfina .

Métodos de Producción Industrial

La producción industrial de morfina-d3 (CRM) implica la síntesis a gran escala utilizando reactivos deuterados y técnicas avanzadas de purificación. El proceso se lleva a cabo bajo estrictas directrices regulatorias para garantizar la calidad y pureza del producto final. El compuesto se formula luego en una solución, generalmente en metanol, y se envasa como un material de referencia certificado .

Análisis De Reacciones Químicas

Tipos de Reacciones

La morfina-d3 (CRM) se somete a diversas reacciones químicas, que incluyen:

Oxidación: La morfina se puede oxidar para formar morfinona.

Reducción: La reducción de la morfina puede conducir a la formación de dihidromorfina.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo de la morfina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los reactivos como el anhídrido acético se pueden utilizar para reacciones de acetilación.

Principales Productos Formados

Oxidación: Morfinona

Reducción: Dihidromorfina

Sustitución: Acetilmorfina

Aplicaciones Científicas De Investigación

La morfina-d3 (CRM) se utiliza ampliamente en la investigación científica, que incluye:

Química: Se utiliza como un estándar interno en química analítica para la cuantificación de morfina en muestras biológicas.

Biología: Se emplea en estudios para comprender el metabolismo y la farmacocinética de la morfina.

Medicina: Se utiliza en investigación clínica para controlar los niveles de morfina en los pacientes y para estudiar los efectos de la morfina y sus metabolitos.

Industria: Se utiliza en toxicología forense para detectar y cuantificar la morfina en diversas muestras.

Comparación Con Compuestos Similares

Compuestos Similares

Codeína-d3: Una forma deuterada de codeína, utilizada como estándar interno para la cuantificación de codeína.

Morfina-3-glucurónido: Un metabolito de la morfina, utilizado en estudios farmacocinéticos.

Morfina-6-glucurónido: Otro metabolito de la morfina, conocido por sus propiedades analgésicas.

Unicidad

La morfina-d3 (CRM) es única debido a su etiquetado de deuterio, que proporciona ventajas distintas en aplicaciones analíticas. La presencia de átomos de deuterio permite una cuantificación más precisa de la morfina en matrices biológicas complejas, lo que la convierte en una herramienta valiosa en la investigación forense y clínica .

Propiedades

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/t10-,11+,13-,16-,17-/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJCRHHNABKAKU-LLQNGXJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217656 | |

| Record name | Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67293-88-3 | |

| Record name | Morphine-methyl-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67293-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067293883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

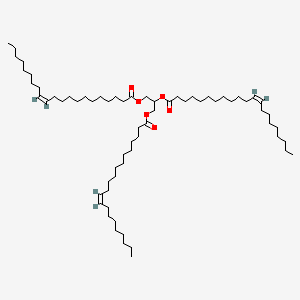

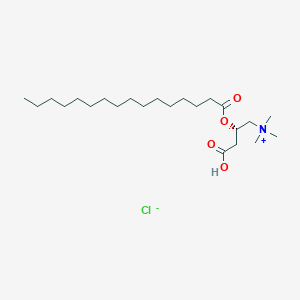

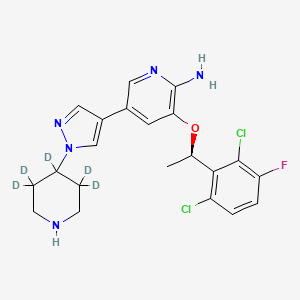

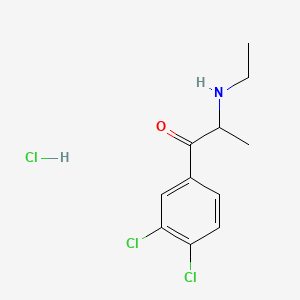

![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)

![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)

![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)

![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)